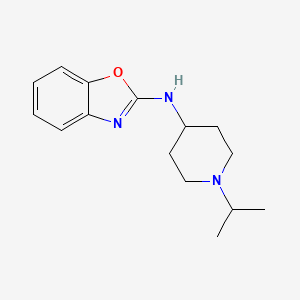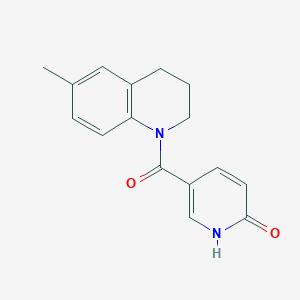
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one, also known as MQPA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of quinoline derivatives and has been found to have various biochemical and physiological effects.
作用機序
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one inhibits proteases by binding to the active site of the enzyme and preventing substrate binding. It has been found to be a competitive inhibitor of thrombin, trypsin, and factor Xa. 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the treatment of thrombosis. 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been shown to have anti-tumor effects by inhibiting the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
実験室実験の利点と制限
One of the advantages of using 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one in lab experiments is its high potency as a protease inhibitor. It has been found to be more potent than other commonly used protease inhibitors, such as hirudin and leupeptin. However, one limitation of using 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one is its relatively high cost compared to other protease inhibitors.
将来の方向性
There are several future directions for research involving 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one. One area of research is the development of new drugs based on 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one for the treatment of thrombosis, inflammation, and cancer. Another area of research is the investigation of the mechanism of action of 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one and its effects on other proteases and signaling pathways. Finally, the development of new synthesis methods for 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one could lead to cost-effective production of this compound for use in scientific research.
Conclusion:
In conclusion, 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one is a synthetic compound that has been widely used in scientific research as a potent inhibitor of various proteases. It has been found to have various biochemical and physiological effects and has potential therapeutic applications in the treatment of thrombosis, inflammation, and cancer. Future research involving 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one could lead to the development of new drugs and a better understanding of its mechanism of action.
合成法
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one can be synthesized using a three-step process. The first step involves the condensation of 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with ethyl acetoacetate in the presence of a dehydrating agent. The resulting product is then reduced using hydrogen gas and a palladium catalyst to form 6-methyl-3,4-dihydro-2H-quinoline-1-carbinol. The final step involves the reaction of 6-methyl-3,4-dihydro-2H-quinoline-1-carbinol with 2-pyridinecarboxylic acid in the presence of a dehydrating agent to form 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one.
科学的研究の応用
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been widely used in scientific research as a potent inhibitor of various proteases, including thrombin, trypsin, and factor Xa. It has also been found to have anticoagulant and anti-inflammatory properties. 5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one has been used in the development of new drugs for the treatment of various diseases, including cancer, thrombosis, and inflammation.
特性
IUPAC Name |
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-6-14-12(9-11)3-2-8-18(14)16(20)13-5-7-15(19)17-10-13/h4-7,9-10H,2-3,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVMLDNNBYMAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1H-pyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
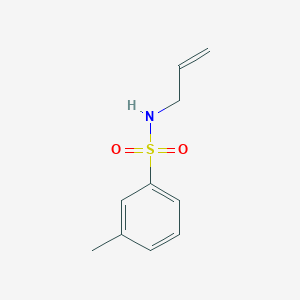

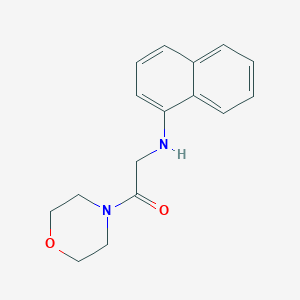
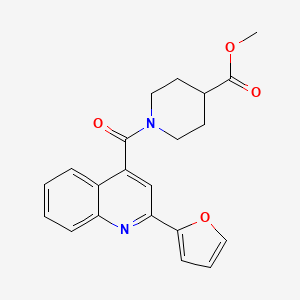
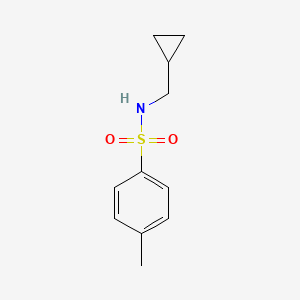
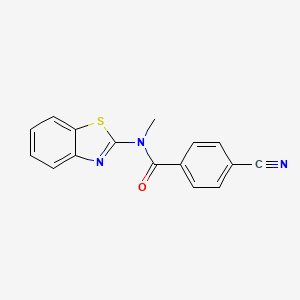
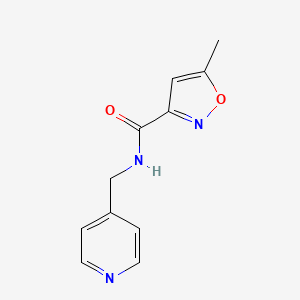
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)
